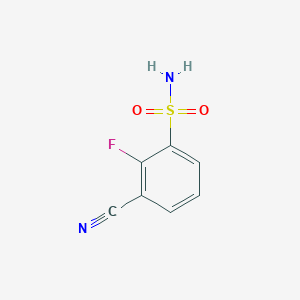
3-Cyano-2-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol . It is characterized by the presence of a cyano group (-CN), a fluorine atom (-F), and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyano-2-fluorobenzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzonitrile with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions typically include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous conditions to prevent hydrolysis
Catalysts: None required for this specific reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyano-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the sulfonamide group can undergo oxidation to form sulfonic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
3-Cyano-2-fluorobenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding site .
Comparison with Similar Compounds
3-Cyano-2-fluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:
- 2-Cyano-3-fluorobenzene-1-sulfonamide
- 4-Cyano-2-fluorobenzene-1-sulfonamide
- 3-Cyano-4-fluorobenzene-1-sulfonamide
These compounds share similar structural features but differ in the position of the cyano and fluorine groups on the benzene ring. The unique positioning of these groups in this compound contributes to its distinct chemical reactivity and biological activity .
Biological Activity
3-Cyano-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H5FN2O2S
- Molecular Weight : 200.19 g/mol
- IUPAC Name : 3-cyano-2-fluorobenzenesulfonamide
- Canonical SMILES : C1=CC(=C(C(=C1)S(=O)(=O)N)F)C#N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group mimics natural substrates, allowing it to bind to enzymes and inhibit their activity through competitive or non-competitive mechanisms. This interaction can lead to significant biological effects, including enzyme inhibition and modulation of signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. They have been shown to be effective against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated activity against Bacillus subtilis and Escherichia coli in vitro .
Anticancer Potential
This compound has been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the inhibition of specific kinases involved in cancer cell proliferation .
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 2-Cyano-3-fluorobenzene-1-sulfonamide | Antimicrobial | Effective against Staphylococcus aureus |
| 4-Cyano-2-fluorobenzene-1-sulfonamide | Anticancer | Higher potency than non-fluorinated analogs |
| 3-Cyano-4-fluorobenzene-1-sulfonamide | Enzyme Inhibition | Significant inhibition of carbonic anhydrase |
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various sulfonamides, this compound showed promising results against a spectrum of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of sulfonamides highlighted that this compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin. Molecular docking studies suggested favorable interactions with target proteins involved in cancer progression .
Properties
Molecular Formula |
C7H5FN2O2S |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-cyano-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-7-5(4-9)2-1-3-6(7)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
SGSYPXIPMUQQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















